N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Lipophilicity Physicochemical profiling Medicinal chemistry

Select this 4-fluorobenzyl analog to maintain the optimal physicochemical profile required for CNS-penetrant kinase inhibition and NAPE-PLD modulation. Its moderate lipophilicity (cLogP ~2.1) reduces non-specific protein binding versus higher-logP chlorobenzyl variants, ensuring reproducible assay performance and metabolic stability. Ideal for matched-pair ADME studies comparing halogen effects on CYP450 inhibition and plasma protein binding. Guaranteed ≥95% purity for reliable SAR exploration.

Molecular Formula C17H19FN4O2
Molecular Weight 330.363
CAS No. 2034472-39-2
Cat. No. B2866679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide
CAS2034472-39-2
Molecular FormulaC17H19FN4O2
Molecular Weight330.363
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)OC3=NC=NC=C3
InChIInChI=1S/C17H19FN4O2/c18-14-5-3-13(4-6-14)10-20-17(23)22-9-1-2-15(11-22)24-16-7-8-19-12-21-16/h3-8,12,15H,1-2,9-11H2,(H,20,23)
InChIKeyAUSUDWSABUYJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034472-39-2): Structural Identity and Procurement Baseline


N-(4-Fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide (CAS 2034472-39-2) is a synthetic small molecule belonging to the pyrimidinyloxy-piperidine carboxamide chemotype. Its structure incorporates a piperidine-1-carboxamide core substituted at the 3-position with a pyrimidin-4-yloxy ether and at the urea nitrogen with a 4-fluorobenzyl group, yielding the molecular formula C₁₇H₁₉FN₄O₂ (MW 330.36 g/mol) . This compound is catalogued as a research-grade chemical with typical purity specifications of 95% and is positioned within a broader class of heterocyclic carboxamides under investigation for kinase modulation and metabolic enzyme inhibition [1].

Why N-(4-Fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the pyrimidin-4-yloxy-piperidine-1-carboxamide series, seemingly minor structural modifications at the benzyl substituent produce profound differences in physicochemical profile and biological target engagement. The 4-fluorobenzyl derivative (CAS 2034472-39-2) consistently exhibits greater lipophilicity and predicted membrane permeability than its direct analogs, which translates into measurably distinct biochemical behavior [1]. These property differences directly affect assay performance, cell penetration, and metabolic stability, making generic substitution a scientifically unsound practice when reproducibility is paramount.

Quantitative Comparative Evidence for N-(4-Fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide Versus Closest Analogs


Lipophilicity Differentiation: cLogP Shift of 4-Fluorobenzyl vs. 4-Chlorobenzyl Analog

The 4-fluorobenzyl substituent confers a calculated logP (cLogP) of approximately 2.1, compared to approximately 2.6 for the 4-chlorobenzyl analog (CAS 2034276-36-1), resulting in a ΔcLogP of –0.5 units [1]. This reduced lipophilicity, while moderate, positions the compound in a more favorable range for CNS drug-like properties (optimal cLogP 1–3) relative to the slightly more lipophilic chloro congener.

Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrogen Bond Acceptor/Donor Profile and Topological Polar Surface Area Differentiation

The 4-fluorobenzyl derivative and the 4-chlorobenzyl analog share identical hydrogen bond donor (1) and acceptor (5) counts; however, the fluorine atom in the 4-fluoro compound introduces a distinct electrostatic surface potential compared to chlorine, altering the topological polar surface area (TPSA) and dipole moment. The TPSA of the 4-fluorobenzyl compound is calculated to be approximately 72 Ų, which is within the optimal range for blood-brain barrier penetration (<90 Ų) [1].

Polar surface area Drug-likeness Permeability

Broad Patent Landscape Coverage Supporting Pharmacologically Relevant Scaffold Differentiation

Pyrimidine-4-yloxy-piperidine carboxamides as a class, including the 4-fluorobenzyl variant, appear within patent families targeting kinase-mediated and metabolic diseases (e.g., US8067589B2, WO2007008541). The inclusion of a fluorobenzyl substituent, as opposed to chlorobenzyl or unsubstituted benzyl, is consistently associated with enhanced residence time and selectivity in PIM kinase inhibition contexts, with related analogs achieving Ki values in the low picomolar range (Ki = 0.010–0.011 nM against PIM-1/2/3) [1][2].

Patent landscape Kinase inhibition Metabolic disease

Recommended Research and Procurement Application Scenarios for N-(4-Fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide


Kinase Inhibitor Lead Optimization and Scaffold Hopping Programs

The 4-fluorobenzyl substituent's moderate lipophilicity (cLogP ≈ 2.1) and balanced TPSA make this compound a strong candidate for lead optimization campaigns targeting kinases where CNS penetration is desired or where reduced non-specific protein binding relative to higher-logP chlorobenzyl analogs is advantageous [1]. Procurement of this specific compound, rather than the chlorobenzyl or unsubstituted analogs, is justified to maintain the optimal physicochemical profile established in patent SAR.

NAPE-PLD Inhibitor Pharmacological Tool Compound Studies

Based on class-level SAR from the pyrimidine-4-carboxamide NAPE-PLD inhibitor series, the 4-fluorobenzyl substitution pattern may modulate inhibitory potency and CNS exposure [1]. Researchers investigating endocannabinoid system modulation with a requirement for blood-brain barrier penetration should select this compound over higher-logP alternatives to minimize non-specific tissue distribution while retaining target engagement potential.

Comparative Physicochemical Profiling and In Vitro ADME Assays

The compound serves as a valuable tool for benchmarking how halogen substitution (F vs. Cl) on the benzyl ring influences metabolic stability, plasma protein binding, and CYP450 inhibition profiles in a matched molecular pair analysis [1]. Procurement of both the 4-fluorobenzyl and 4-chlorobenzyl analogs together enables controlled head-to-head ADME studies that inform broader medicinal chemistry strategy.

Quote Request

Request a Quote for N-(4-fluorobenzyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.